
(1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone, also known as MPPM, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MPPM is a small molecule that belongs to the class of pyrazole-piperidine derivatives, and it has been shown to have a variety of biological effects.
Mecanismo De Acción
The mechanism of action of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone has been shown to inhibit the activity of the enzyme HDAC6, which is involved in the regulation of gene expression and protein degradation. (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
(1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone has also been shown to reduce inflammation and oxidative stress in animal models. In addition, (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone in lab experiments is its relatively simple synthesis method. (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone is also a small molecule, which makes it easy to manipulate and study in vitro. However, one of the limitations of using (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone in lab experiments is its potential toxicity. (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone. One area of research is the development of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone for cancer treatment. Another area of research is the development of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone as a treatment for neurodegenerative diseases. Further studies are needed to determine the long-term effects of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone on cognitive function and neuroprotection. Finally, further studies are needed to determine the safety and efficacy of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone in human clinical trials.
Métodos De Síntesis
The synthesis of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone involves the reaction of 1-methyl-5-propan-2-ylpyrazole-3-carboxylic acid with piperidine and thionyl chloride. The resulting product is then treated with 4-methoxybenzyl chloride to obtain (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone. The synthesis of (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone is a relatively simple process and can be carried out in a laboratory setting with ease.
Aplicaciones Científicas De Investigación
(1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone has been shown to have potential as a therapeutic agent for a variety of diseases. It has been studied for its effects on cancer, inflammation, and neurodegenerative diseases. In cancer research, (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone has been shown to reduce inflammation in animal models. In neurodegenerative disease research, (1-Methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
(1-methyl-5-propan-2-ylpyrazol-3-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-10(2)12-9-11(14-15(12)3)13(17)16-7-5-4-6-8-16/h9-10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBZVLYTPGJUBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-methylsulfonylbutan-1-one](/img/structure/B7629046.png)

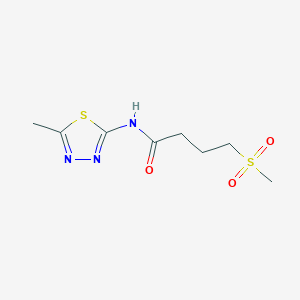
![N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide](/img/structure/B7629065.png)
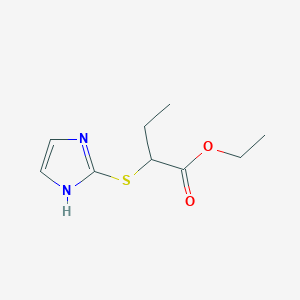
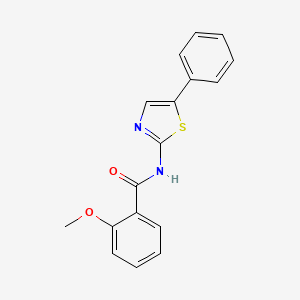
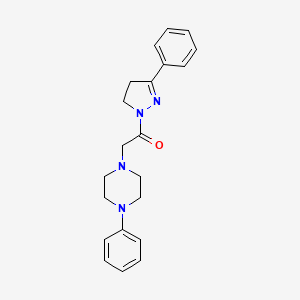
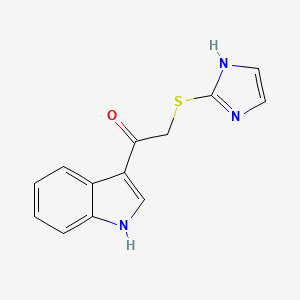
![Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629103.png)

![Ethyl 3-(cyclobutanecarbonylamino)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629121.png)

